molecular formula C9H17NO B3156048 1-(Oxiran-2-ylmethyl)azepane CAS No. 81676-13-3

1-(Oxiran-2-ylmethyl)azepane

Cat. No.: B3156048
CAS No.: 81676-13-3
M. Wt: 155.24 g/mol
InChI Key: ZIBMXJSDGVWPFD-UHFFFAOYSA-N
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Description

1-(Oxiran-2-ylmethyl)azepane is a chemical compound with the molecular formula C9H17NO. It consists of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and an oxirane (epoxide) group attached to the azepane ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxiran-2-ylmethyl)azepane can be synthesized through several methods. One common approach involves the reaction of azepane with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxiran-2-ylmethyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Oxiran-2-ylmethyl)azepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-ylmethyl)azepane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the modification of these molecules, potentially altering their function and activity. The azepane ring may also contribute to the compound’s biological effects by interacting with specific receptors or enzymes .

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-4-6-10(5-3-1)7-9-8-11-9/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBMXJSDGVWPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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